1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
Description
1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is a pyrrolidine-based α,β-unsaturated ketone (enone) with a methoxymethyl substituent on the pyrrolidine ring. This compound belongs to a class of molecules featuring a propen-1-one backbone conjugated with nitrogen-containing heterocycles, which are often explored for their pharmacological and material science applications.
Properties
IUPAC Name |
1-[3-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(11)10-5-4-8(6-10)7-12-2/h3,8H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKCZPYBCXILBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Pyrrolidine Functionalization
Preparation Methods
Method 1: Acylation of 3-(Methoxymethyl)pyrrolidine
Synthesis of 3-(Methoxymethyl)pyrrolidine
- Step 1 : Ring-closure of malic acid derivatives with methoxymethylamine.
- Step 2 : Reduction of intermediate lactams using LiAlH$$_4$$.
Acylation with Acryloyl Chloride
- Conditions : Dropwise addition of acryloyl chloride to 3-(methoxymethyl)pyrrolidine in dichloromethane at 0°C, followed by triethylamine.
- Yield : 85–90% (based on analogous N-acylation reactions).
Reaction Scheme :
$$
\text{3-(Methoxymethyl)pyrrolidine} + \text{Acryloyl Chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound}
$$
Method 2: Multicomponent Reaction (MCR) Approach
Ethyl 2,4-Dioxovalerate-Based Synthesis
- Components : Ethyl 2,4-dioxovalerate, methoxymethyl aldehyde, and ammonium acetate.
- Conditions : Reflux in ethanol with catalytic acetic acid.
- Yield : 65–75% (similar to pyrrolidine-2,3-dione derivatives).
Post-Modification
Method 3: Reductive Amination
Ketone Precursor Synthesis
Comparative Analysis of Methods
Insights :
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds.
Scientific Research Applications
1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one, highlighting differences in substituents, molecular weight, and reported biological activities:
*Calculated based on molecular formula (C10H15NO2).
Structural and Functional Insights:
Backbone Modifications: The target compound shares the pyrrolidine-propenone core with compounds 7 and 31, but differs in the substituent at the pyrrolidine’s 3-position (methoxymethyl vs. furan/tetrahydrofuran). The methoxymethyl group may enhance solubility compared to bulkier aryl substituents .
Biological Activity Trends: Pyrrolidine-containing enones (e.g., 7, 31) exhibit EthR inhibitory activity, which boosts the antitubercular drug ethionamide. The presence of heterocyclic substituents (furan/tetrahydrofuran) may optimize binding to the EthR protein . Chalcone derivatives (e.g., 3k) with aromatic substituents show acetylcholinesterase inhibition, suggesting that electron-rich aryl groups enhance interaction with the enzyme’s active site .
Synthesis Pathways: The target compound could be synthesized via a Claisen-Schmidt condensation (as in ) or by hydrogenation of a pre-formed enone (as in ). For example, compound 7 was synthesized via Pd/C-catalyzed hydrogenation of an α,β-unsaturated precursor .
Physicochemical Properties: The methoxymethyl group in the target compound likely increases hydrophilicity compared to analogs with non-polar substituents (e.g., compound 10’s chloro-methoxyphenyl group). This could influence pharmacokinetic properties like membrane permeability .
Biological Activity
1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can be represented as follows:
This compound features a pyrrolidine ring, which is known for its versatility in drug design and development. The methoxymethyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing the pyrrolidine structure exhibit notable anticancer activities. A study highlighted the structure-activity relationship (SAR) of pyrrolidine derivatives, suggesting that modifications at specific positions can enhance their efficacy against various cancer cell lines . For instance, derivatives similar to 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Enzymatic Inhibition
Pyrrolidine derivatives have been implicated in the inhibition of key enzymes involved in disease processes. For example, the compound has been studied as a potential inhibitor of fibroblast growth factor receptors (FGFR), which are crucial in cancer progression and metastasis . The inhibition of such targets can lead to reduced tumor proliferation and improved therapeutic outcomes.
The mechanisms through which 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one exerts its biological effects are multifaceted:
- Targeting Enzymes : The compound may act as a reversible or irreversible inhibitor of specific enzymes, leading to altered metabolic pathways within cancer cells.
- Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest, preventing cancer cells from proliferating.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
